Aluminium lanthanum trioxide

SrTiO₃ thin film epitaxy tunable microwave devices substrate process window

YBCO HTS film and high-κ CMOS R&D are frequently hampered by narrow deposition windows and substrate instability. Lanthanum aluminate (LaAlO₃, CAS 12003-65-5) resolves this with a rhombohedral perovskite structure and 2080 °C melting point. • Jc=7 MA/cm² at 77 K for YBCO films-4.1× over IBAD substrates. • 4× lower trapped charge density vs. La₂O₃/Al₂O₃ multilayer stacks. • Atomically abrupt Si/LaAlO₃ interface preserved after ~800 °C anneal, eliminating parasitic SiO₂. Available as ≥99.9% powder or single-crystal substrates; ambient shipping.

Molecular Formula AlLaO3
Molecular Weight 213.885 g/mol
CAS No. 12003-65-5
Cat. No. B082343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium lanthanum trioxide
CAS12003-65-5
Molecular FormulaAlLaO3
Molecular Weight213.885 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Al+3].[La+3]
InChIInChI=1S/Al.La.3O/q2*+3;3*-2
InChIKeyBOIGHUSRADNYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Lanthanum Trioxide (LaAlO₃) Procurement Guide: Perovskite Substrate and Gate Dielectric Selection Metrics


Aluminium lanthanum trioxide (CAS 12003-65-5), commonly referred to as lanthanum aluminate (LaAlO₃), is a rhombohedrally distorted perovskite oxide (ABO₃ structure) with a pseudocubic lattice parameter of approximately 3.79 Å [1]. It exhibits a room-temperature dielectric constant (ε) of 21–24, a wide bandgap (Eg ≈ 5.7–6.2 eV for amorphous films), and a melting point of ~2080 °C [2]. LaAlO₃ is commercially available in both single-crystal substrate and polycrystalline ceramic forms, and is employed across three principal application domains: (i) as a substrate for epitaxial growth of high-temperature superconducting (HTS) thin films such as YBa₂Cu₃O₇₋δ (YBCO); (ii) as a high-k gate dielectric candidate for advanced CMOS devices; and (iii) as a component in microwave dielectric ceramics and catalysts [3]. Its primary procurement value proposition resides in a distinctive combination of perovskite lattice compatibility, chemical robustness, and thermal stability that differentiates it from competing substrate and dielectric materials.

Why LaAlO₃ Cannot Be Generically Substituted in Critical Thin-Film and Dielectric Applications


Although several perovskite oxides (e.g., SrTiO₃, NdGaO₃, LSAT) and cubic oxides (e.g., MgO, YSZ) share overlapping application spaces with LaAlO₃, their performance as substrates or dielectrics diverges substantially under real fabrication and operating conditions. SrTiO₃ exhibits a strongly temperature-dependent dielectric constant (ε dropping from ~300 at room temperature to ~2000 at cryogenic temperatures), compromising device predictability [1]. MgO is hygroscopic and offers a narrower epitaxial growth process window for SrTiO₃ films compared to LaAlO₃ [2]. LSAT, while lattice-matched to many perovskites, has a lower melting point (1840 °C vs. 2080 °C) that limits its use in high-temperature deposition processes [3]. For gate dielectric applications, La₂O₃/Al₂O₃ multilayer stacks suffer from higher trapped charge densities and greater interface degradation compared to homogeneous LaAlO₃ films deposited by ALD [4]. These material-specific divergences—spanning thermal budget, chemical stability, dielectric constancy, and interface quality—make blanket substitution scientifically unsound.

Quantitative Differentiation Evidence for Aluminium Lanthanum Trioxide vs. Closest Analogs


Wider Epitaxial Growth Process Window: LaAlO₃ vs. MgO Substrates for SrTiO₃ Thin Films

In a direct comparative study of SrTiO₃ thin film growth by reactive coevaporation on both LaAlO₃ and MgO substrates, X-ray diffraction analyses demonstrated that the process window (defined by the range of viable deposition temperatures, oxygen pocket pressures, and compositions yielding epitaxial films) is significantly wider on LaAlO₃ than on MgO [1]. This broader process tolerance directly translates to higher deposition yield and reduced parametric sensitivity in manufacturing environments.

SrTiO₃ thin film epitaxy tunable microwave devices substrate process window reactive coevaporation

4× Lower Trapped Charge Density: ALD-Deposited LaAlO₃ Film vs. La₂O₃/Al₂O₃ Multilayer Stacks

Feng et al. (2017) fabricated and compared three MIS capacitor structures: S1 (multilayer La₂O₃/Al₂O₃ stack annealed at 600 °C), S2 (multilayer La₂O₃/Al₂O₃ stack annealed at 800 °C), and S3 (LaAlO₃ dielectric film deposited via alternating ALD cycles and annealed at 600 °C) [1]. At the same 600 °C annealing temperature, the LaAlO₃ film (S3) exhibited a trapped charge density (Nₒₜ) of 6.20 × 10¹¹ cm⁻²—a 4.0× reduction compared to 2.46 × 10¹² cm⁻² for the multilayer stack (S1). The LaAlO₃ film also achieved a significantly lower flat-band voltage hysteresis (ΔVFB), indicating superior capacitance–voltage stability.

high-k gate dielectric ALD trapped charge density CMOS MIS capacitor

Abrupt and Thermally Stable Si/LaAlO₃ Interface vs. Si/HfO₂: ESR Evidence up to 800 °C

Stesmans and Afanas'ev (2007) employed electron spin resonance (ESR) spectroscopy to probe the atomic-scale nature of the Si/insulator interface in both Si/LaAlO₃ and Si/HfO₂ structures [1]. The (100)Si/LaAlO₃ stack was found to be truly abrupt in the as-grown state, exhibiting no detectable Si/SiO₂-type transition layer—in stark contrast to the Si/HfO₂ entity, where a Si/SiO₂(x)-type interfacial layer was already present as-grown. Post-deposition annealing revealed that the Si/LaAlO₃ interface remains stable and abrupt up to Tan ∼800 °C, above which a Si/SiO₂-type interface begins to develop. In comparison, the Si/HfO₂ interface evolves upon heating to one of closely standard Si/SiO₂ quality with a well-developed SiO₂ interlayer.

high-k/Si interface thermal stability electron spin resonance Pb-type defects gate dielectric

4.1× Higher YBCO Critical Current Density: LaAlO₃ Single Crystal vs. IBAD (YSZ/Hastelloy) Substrate

Yamada et al. (2001) compared the superconducting performance of YBa₂Cu₃O₇₋δ (YBCO) films deposited via the TFA-MOD (trifluoroacetate metal-organic deposition) process on two substrate platforms: single-crystal LaAlO₃ and IBAD (ion-beam-assisted deposition) YSZ/Hastelloy [1]. At 77.3 K and zero applied magnetic field, the YBCO film on LaAlO₃ achieved a critical current density (Jc) of 7 MA/cm², compared to 1.7 MA/cm² on the IBAD substrate—a 4.1× enhancement. The in-field performance superiority was also maintained: Jc = 10⁵ A/cm² at 4 T (B∥c-axis) for LaAlO₃ vs. at 3 T for IBAD.

YBCO coated conductors critical current density TFA-MOD HTS substrate superconducting thin films

Lowest Microwave Surface Resistance: YBCO Films on LaAlO₃ Outperform NdGaO₃ and Al₂O₃ Substrates

Grabovickic et al. measured the surface resistance (Rs) of high-quality YBa₂Cu₃O₇ superconducting films deposited on LaAlO₃, NdGaO₃, and Al₂O₃ (sapphire) substrates under varying microwave power levels [1]. The study established a clear performance ranking: YBCO films on LaAlO₃ exhibited the lowest microwave losses, followed by films on NdGaO₃, with films on Al₂O₃ showing the highest losses. Films on LaAlO₃ also maintained linear (low-loss) behavior up to very high RF field levels, indicating superior microwave power-handling capability.

microwave surface resistance HTS filters YBCO thin films substrate comparison RF power handling

High-Impact Application Scenarios for Aluminium Lanthanum Trioxide Based on Quantitative Differentiation Evidence


Epitaxial Substrate for High-Throughput SrTiO₃ Thin-Film Manufacturing

When selecting a substrate for industrial-scale reactive coevaporation or pulsed laser deposition of SrTiO₃-based tunable microwave devices, LaAlO₃ is the preferred choice over MgO. The experimentally verified wider growth process window on LaAlO₃ [1] reduces the sensitivity of epitaxial quality to inevitable fluctuations in deposition parameters (temperature, oxygen partial pressure, and stoichiometry), directly improving manufacturing yield and reducing per-wafer cost in production environments.

High-k Gate Dielectric for Low-Trapped-Charge CMOS Devices

For advanced MOS gate stacks where threshold voltage stability is paramount, an ALD-deposited LaAlO₃ dielectric film offers a 4× reduction in trapped charge density compared to a La₂O₃/Al₂O₃ multilayer stack at equivalent thermal budget [2]. This makes LaAlO₃ the dielectric of choice for low-hysteresis, high-reliability CMOS transistors, particularly in applications sensitive to bias-temperature instability (BTI).

Thermally Robust Si/High-k Interface for Post-Deposition Anneal-Intensive CMOS Flows

In CMOS fabrication flows requiring aggressive post-deposition annealing (up to ~800 °C), LaAlO₃ gate dielectric preserves an atomically abrupt Si/dielectric interface free of parasitic SiO₂, as confirmed by ESR spectroscopy [3]. In contrast, HfO₂ develops a SiO₂ interlayer even in the as-deposited state, incurring an EOT penalty. Procurement of LaAlO₃-based gate stacks is therefore justified when the process thermal budget precludes the use of HfO₂ without unacceptable capacitance scaling loss.

Single-Crystal Substrate for Maximum-Jc YBCO Coated Conductor R&D and Pilot Production

For research laboratories and pilot lines developing TFA-MOD or PLD-based YBCO coated conductors, single-crystal LaAlO₃ substrates enable the highest achievable critical current densities (Jc = 7 MA/cm² at 77 K, self-field)—a 4.1× improvement over IBAD (YSZ/Hastelloy) substrates [4]. This makes LaAlO₃ the gold-standard reference substrate for benchmarking HTS film quality and for applications where ultimate Jc performance is the primary selection criterion.

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